N1-(1-methoxypropan-2-yl)-N2-(thiophen-2-ylmethyl)oxalamide
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Overview
Description
N1-(1-methoxypropan-2-yl)-N2-(thiophen-2-ylmethyl)oxalamide is a chemical compound with a molecular formula of C11H15NO3S. This compound is characterized by the presence of an oxalamide group, a methoxypropan-2-yl group, and a thiophen-2-ylmethyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1-methoxypropan-2-yl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves the reaction of oxalyl chloride with the appropriate amine derivatives. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:
Preparation of the amine derivative: The amine derivative, such as (1-methoxypropan-2-yl)amine and (thiophen-2-ylmethyl)amine, is synthesized through standard amination reactions.
Reaction with oxalyl chloride: The amine derivatives are reacted with oxalyl chloride in the presence of a base, such as triethylamine, to form the oxalamide compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N1-(1-methoxypropan-2-yl)-N2-(thiophen-2-ylmethyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxalamide group to amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N1-(1-methoxypropan-2-yl)-N2-(thiophen-2-ylmethyl)oxalamide is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research on its potential therapeutic effects, including anti-inflammatory and anticancer properties, is ongoing.
Industry: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(1-methoxypropan-2-yl)-N2-(thiophen-2-ylmethyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N1-(1-methoxypropan-2-yl)-N2-(thiophen-2-ylmethyl)amine: Similar structure but lacks the oxalamide group.
N1-(1-methoxypropan-2-yl)-N2-(thiophen-2-ylmethyl)carbamate: Contains a carbamate group instead of an oxalamide group.
Uniqueness
N1-(1-methoxypropan-2-yl)-N2-(thiophen-2-ylmethyl)oxalamide is unique due to the presence of the oxalamide group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific research applications where these properties are advantageous.
Properties
IUPAC Name |
N'-(1-methoxypropan-2-yl)-N-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-8(7-16-2)13-11(15)10(14)12-6-9-4-3-5-17-9/h3-5,8H,6-7H2,1-2H3,(H,12,14)(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSAPXNDIHBEEBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C(=O)NCC1=CC=CS1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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